molecular formula C16H16N2O4 B12688629 1,1'-(1,3-Phenylene)bis(3-methylpyrrolidine-2,5-dione) CAS No. 51265-22-6

1,1'-(1,3-Phenylene)bis(3-methylpyrrolidine-2,5-dione)

Cat. No.: B12688629
CAS No.: 51265-22-6
M. Wt: 300.31 g/mol
InChI Key: WVUFVHFNYVURHA-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2,3,5-tri-O-benzyl-1-O-[(4-nitrophenyl)carbonyl]-alpha-D-arabinofuranoside involves a multi-step process. Initially, D-arabinofuranoside and p-nitrobenzoic acid undergo a condensation reaction to form 1-O-(4-nitrobenzoic acid)-D-arabinofuranoside. This intermediate is then esterified with tribenzyl alcohol to produce the final target compound .

Chemical Reactions Analysis

2,3,5-tri-O-benzyl-1-O-[(4-nitrophenyl)carbonyl]-alpha-D-arabinofuranoside undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3,5-tri-O-benzyl-1-O-[(4-nitrophenyl)carbonyl]-alpha-D-arabinofuranoside has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2,3,5-tri-O-benzyl-1-O-[(4-nitrophenyl)carbonyl]-alpha-D-arabinofuranoside involves its interaction with specific molecular targets. The nitro group in the compound can undergo reduction to form an amine group, which can then interact with various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2,3,5-tri-O-benzyl-1-O-[(4-nitrophenyl)carbonyl]-alpha-D-arabinofuranoside can be compared with other similar compounds such as:

  • 2,3,5-tri-O-benzyl-1-O-[(4-methylphenyl)carbonyl]-alpha-D-arabinofuranoside
  • 2,3,5-tri-O-benzyl-1-O-[(4-chlorophenyl)carbonyl]-alpha-D-arabinofuranoside

These compounds share similar structural features but differ in the substituents on the phenyl ring. The unique properties of 2,3,5-tri-O-benzyl-1-O-[(4-nitrophenyl)carbonyl]-alpha-D-arabinofuranoside, such as the presence of the nitro group, make it distinct and potentially more reactive in certain chemical and biological contexts .

Properties

CAS No.

51265-22-6

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

3-methyl-1-[3-(3-methyl-2,5-dioxopyrrolidin-1-yl)phenyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C16H16N2O4/c1-9-6-13(19)17(15(9)21)11-4-3-5-12(8-11)18-14(20)7-10(2)16(18)22/h3-5,8-10H,6-7H2,1-2H3

InChI Key

WVUFVHFNYVURHA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)N(C1=O)C2=CC(=CC=C2)N3C(=O)CC(C3=O)C

Origin of Product

United States

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